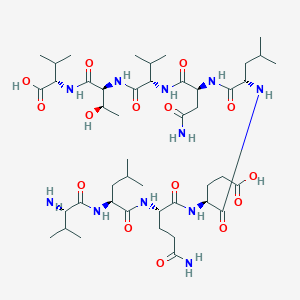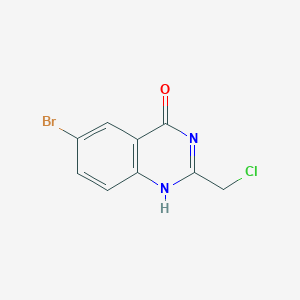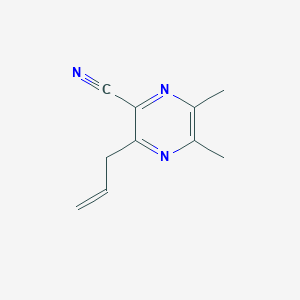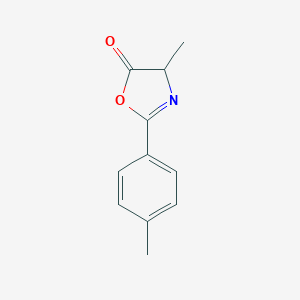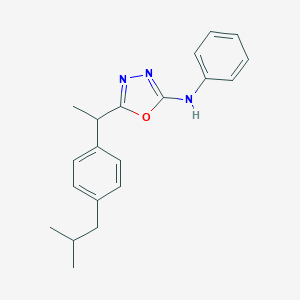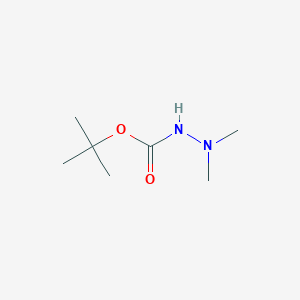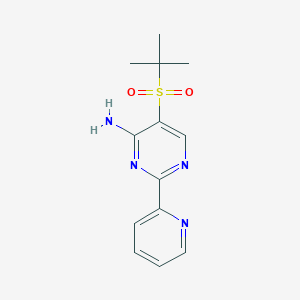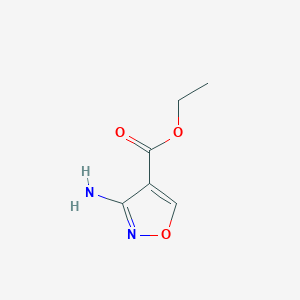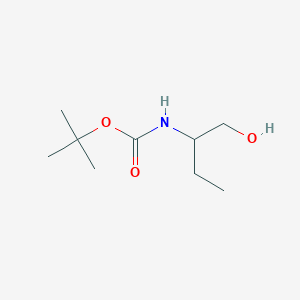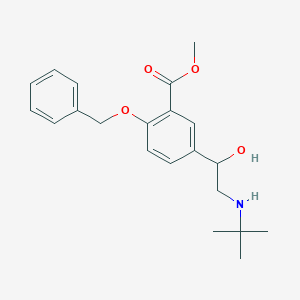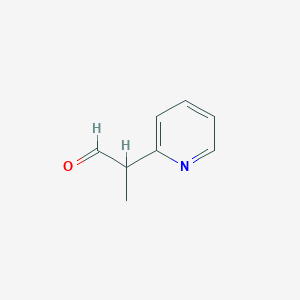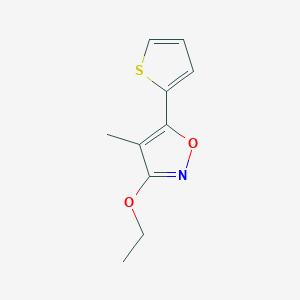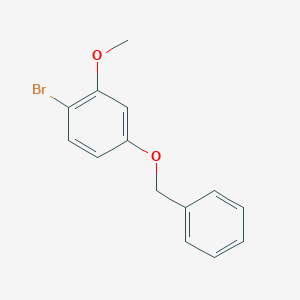
4-(Benzyloxy)-1-bromo-2-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(Benzyloxy)-1-bromo-2-methoxybenzene, such as hydroxy-4-methoxytricyclo compounds, often involves multiple steps, including Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014). These processes highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, reveals that they often have a planar configuration with specific conformations influenced by intramolecular forces and steric effects (Al-Anood M Al-Dies et al., 2013).
Chemical Reactions and Properties
Compounds in this family often participate in palladium(0)-catalyzed synthesis reactions, forming various substituted products through mechanisms such as tandem allylic substitution reactions (Massacret et al., 1999). These reactions are crucial for the creation of diverse chemical structures.
Physical Properties Analysis
The physical properties of similar compounds, such as substituted methoxybenzene derivatives, are characterized by their molecular geometry and crystal packing. These properties are influenced by hydrogen bonding and interactions like C—H⋯π (Fun et al., 1997). Understanding these properties is essential for predicting the behavior of these compounds in different environments.
Chemical Properties Analysis
The chemical properties of 4-(Benzyloxy)-1-bromo-2-methoxybenzene and related compounds are influenced by factors such as substitution effects and the presence of functional groups. Studies on methoxyphenols, which share similarities with our compound of interest, demonstrate the impact of substituent effects on properties like hydrogen bond strength (Varfolomeev et al., 2010). These chemical properties are critical for determining the compound's reactivity and suitability for specific applications.
Scientific Research Applications
Specific Scientific Field
Pharmaceutical and Medicinal Chemistry
Summary of the Application
Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
Methods of Application or Experimental Procedures
The compounds were synthesized by coupling with aromatic substituted aldehyde. All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Results or Outcomes
The synthesized compounds were screened for antimicrobial activity .
2. Synthesis of Transition Metal Complexes
Specific Scientific Field
Summary of the Application
Transition metal complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Methods of Application or Experimental Procedures
The complexes were synthesized and well characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
Results or Outcomes
The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The compounds were also assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains .
3. Development of PPARα Agonists for Retinal Disorders
Specific Scientific Field
Pharmaceutical and Medicinal Chemistry
Summary of the Application
Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium. Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models .
Methods of Application or Experimental Procedures
The study involved the design, synthesis, and evaluation of second-generation analogues .
Results or Outcomes
The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
4. Medical Depigmentation with Monobenzone
Specific Scientific Field
Summary of the Application
Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family. It is used as a topical drug for medical depigmentation .
Methods of Application or Experimental Procedures
Monobenzone is applied topically .
Results or Outcomes
The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .
5. Evolution of a 4-Benzyloxy-benzylamino Chemotype
Specific Scientific Field
Pharmaceutical and Medicinal Chemistry
Summary of the Application
This research involves the evolution of a 4-Benzyloxy-benzylamino chemotype to provide efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders .
Methods of Application or Experimental Procedures
The study involved the design, synthesis, and evaluation of second-generation analogues .
Results or Outcomes
The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
6. Synthesis of Schiff Base Ligands
Specific Scientific Field
Summary of the Application
Schiff base ligands were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol, 6-amino-2,4-dichloro .
Methods of Application or Experimental Procedures
The study involved the synthesis of Schiff base ligands .
Results or Outcomes
The synthesized Schiff base ligands were evaluated for their biological applications .
Safety And Hazards
This would involve identifying any potential risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
For a specific compound, these analyses would typically involve a combination of experimental work and literature research. The results would be compiled into a report or paper, with each section corresponding to one of the above categories. Each section would be written in paragraph format with a subheading for each paragraph, as per your request.
Please note that this is a general guide and the specific details would depend on the nature of the compound and the focus of the research. If you have a specific compound or topic in mind, I would recommend conducting a literature search to find relevant papers. You can then analyze these papers to gather information on your compound of interest.
properties
IUPAC Name |
1-bromo-2-methoxy-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVMZIZMUITKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514402 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-bromo-2-methoxybenzene | |
CAS RN |
171768-67-5 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


